Dibutyl 2,6-di-tert-butylphenyl borate
CAS No.: 6627-44-7
Cat. No.: VC17888201
Molecular Formula: C22H39BO3
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6627-44-7 |
---|---|
Molecular Formula | C22H39BO3 |
Molecular Weight | 362.4 g/mol |
IUPAC Name | dibutyl (2,6-ditert-butylphenyl) borate |
Standard InChI | InChI=1S/C22H39BO3/c1-9-11-16-24-23(25-17-12-10-2)26-20-18(21(3,4)5)14-13-15-19(20)22(6,7)8/h13-15H,9-12,16-17H2,1-8H3 |
Standard InChI Key | KRLAUZFLYKEWMF-UHFFFAOYSA-N |
Canonical SMILES | B(OCCCC)(OCCCC)OC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Dibutyl 2,6-di-tert-butylphenyl borate belongs to the class of organoboron esters, featuring a central boron atom bonded to two butyl groups and a 2,6-di-tert-butylphenol moiety. The tert-butyl groups at the 2 and 6 positions of the phenolic ring confer steric hindrance, enhancing thermal stability and resistance to oxidative degradation . The compound typically exists as a powder or liquid, with a purity of 99% under standard storage conditions .
Molecular and Computational Properties
Key physicochemical properties include:
These properties influence its solubility in nonpolar solvents and compatibility with polymer matrices, making it suitable for applications requiring low polarity and high thermal resistance .
Synthesis and Production
The synthesis of dibutyl 2,6-di-tert-butylphenyl borate involves a multi-step process beginning with the preparation of its phenolic precursor.
Precursor Synthesis: 2,6-Di-tert-butylphenol
2,6-Di-tert-butylphenol is synthesized via Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminium phenoxide :
This reaction achieves high yields under optimized conditions, with annual production exceeding 2.5 million kilograms .
Borate Ester Formation
The phenolic precursor undergoes esterification with dibutyl borate in the presence of acid catalysts. This step introduces the borate ester functionality, completing the synthesis . Industrial production capacities reach 500 kilograms per month, with China being a major supplier .
Physicochemical Properties and Stability
Dibutyl 2,6-di-tert-butylphenyl borate exhibits exceptional stability, attributed to its sterically hindered phenolic structure and borate ester group.
Thermal and Oxidative Stability
The compound remains stable at temperatures up to 200°C, making it suitable for high-temperature polymer processing . Its antioxidant properties arise from the ability to scavenge free radicals, preventing chain degradation in hydrocarbon-based materials .
Solubility and Reactivity
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Solubility: Miscible with toluene, dichloromethane, and dimethylformamide .
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Reactivity: Reacts with electrophilic agents at the boron center, enabling functionalization for specialized applications .
Industrial and Research Applications
Photoinitiation in Polymerization
Dibutyl 2,6-di-tert-butylphenyl borate acts as a photoinitiator in UV-curable resins. Upon exposure to ultraviolet light, it generates radicals that initiate cross-linking in acrylate and epoxy systems, enhancing mechanical properties and curing efficiency .
Antioxidant and Stabilizer
In polyolefins such as polyethylene and polypropylene, the compound inhibits thermal oxidation by neutralizing peroxyl radicals. Synergistic effects are observed when combined with secondary antioxidants like hindered amine light stabilizers (HALS) .
Specialty Chemical Intermediate
The compound serves as a precursor in synthesizing advanced materials, including OLED intermediates and pharmaceutical agents . Its borate functionality facilitates coordination chemistry, enabling use in catalysis and metal-ion extraction .
Comparative Analysis with Related Compounds
The table below contrasts dibutyl 2,6-di-tert-butylphenyl borate with structurally similar antioxidants and stabilizers:
Compound | Key Features | Primary Application |
---|---|---|
2,6-Di-tert-butylphenol | Phenolic antioxidant, no borate group | Fuel and lubricant additive |
Butylated hydroxytoluene | Hindered phenol, lower molecular weight | Food and polymer stabilization |
Dibutyl phthalate | Phthalate ester, plasticizing properties | PVC plasticizer |
While 2,6-di-tert-butylphenol shares the same phenolic backbone, the absence of the borate group limits its utility in photoinitiation . Butylated hydroxytoluene (BHT), though widely used, lacks the thermal stability required for high-temperature applications .
Research Directions and Future Prospects
Recent studies focus on optimizing the compound’s efficiency in photoinitiation through nanostructured formulations. Additionally, its potential in organic electronics, particularly as an electron-transport layer in perovskites, is under investigation .
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